N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine
Description
Chemical Structure and Properties N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine (CAS 910058-11-6, C₆₈H₅₀N₄) is a benzidine derivative with a complex molecular architecture featuring two diphenylamino groups at the 4-positions of the benzidine core and two 1-naphthyl substituents . This design enhances its electron-donating capacity, making it a promising hole-transporting material (HTM) for organic light-emitting diodes (OLEDs). The compound exists as a crystalline powder with a molecular weight of 923.18 g/mol, significantly higher than conventional HTMs like NPB (588.74 g/mol) .
Key Applications The compound is utilized in OLEDs to facilitate efficient hole injection from the anode into the emissive layer. Its extended π-conjugation and bulky substituents improve thermal stability and reduce crystallization, critical for maintaining device longevity .
Properties
IUPAC Name |
4-N-naphthalen-1-yl-4-N-[4-[4-[N-naphthalen-1-yl-4-(N-phenylanilino)anilino]phenyl]phenyl]-1-N,1-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(56-25-7-2-8-26-56)59-43-47-63(48-44-59)71(67-33-17-21-53-19-13-15-31-65(53)67)61-39-35-51(36-40-61)52-37-41-62(42-38-52)72(68-34-18-22-54-20-14-16-32-66(54)68)64-49-45-60(46-50-64)70(57-27-9-3-10-28-57)58-29-11-4-12-30-58/h1-50H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTRQJAJPCXJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H50N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine typically involves a multi-step process. One common method includes the reaction of 4-bromo-N,N-diphenylaniline with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated derivatives .
Scientific Research Applications
N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine has a wide range of applications in scientific research:
Chemistry: Used as a hole transport material in OLEDs, enhancing the efficiency and stability of these devices.
Biology: Investigated for its potential use in biosensors due to its electrochemical properties.
Medicine: Explored for its role in drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine primarily involves its ability to transport holes in electronic devices. The compound facilitates the movement of positive charge carriers (holes) through its conjugated structure, which is essential for the operation of OLEDs and other organic electronic devices. The molecular targets include the active layers of these devices, where the compound aligns with the energy levels of other materials to ensure efficient charge transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | HOMO (eV) | Thermal Stability (T₅%ₐ) | Key Applications |
|---|---|---|---|---|---|
| Target Compound (910058-11-6) | C₆₈H₅₀N₄ | 923.18 | ~-5.2 | >400°C | OLED HTM, avionic displays |
| NPB (123847-85-8) | C₄₄H₃₂N₂ | 588.74 | -5.3 | 350–380°C | Standard OLED HTM |
| TPD (N/A) | C₃₄H₂₈N₂ | 464.60 | -5.2 | ~300°C | Early-generation OLED HTM |
| Spiro-OMeTAD (207739-72-8) | C₈₁H₆₈N₄O₈ | 1228.43 | -5.1 | ~350°C | Perovskite solar cells, OLEDs |
| TAPC (N/A) | C₄₈H₄₀N₂ | 644.85 | -5.5 | >400°C | High-performance OLED HTM |
Key Comparisons
HOMO Energy Levels The target compound exhibits a HOMO level of ~-5.2 eV, closely aligned with NPB (-5.3 eV) and TPD (-5.2 eV) . This ensures efficient hole injection from indium tin oxide (ITO) anodes (work function ~-4.7 eV), reducing energy barriers compared to deeper HOMO materials like TAPC (-5.5 eV) .
Thermal Stability The compound’s thermal decomposition temperature (T₅%ₐ) exceeds 400°C, outperforming NPB (350–380°C) and TPD (~300°C) . The bulky naphthyl and diphenylamino groups inhibit molecular rearrangement, enhancing amorphous phase stability critical for vapor-deposited thin films .
Molecular Weight and Processability
- With a molecular weight of 923.18 g/mol , the compound’s vapor deposition requires precise temperature control compared to NPB (588.74 g/mol). However, its crystalline nature ensures high purity post-sublimation, minimizing defects in OLED layers .
Device Performance
- In OLED configurations, the compound’s high thermal stability reduces degradation under UV irradiation and operational heating, addressing a common failure mode in NPB-based devices . For example, NPB degrades at 350°C, limiting its use in high-brightness displays, whereas the target compound remains stable up to 400°C .
Commercial Viability
- The compound is commercially available (e.g., TCI America), but its synthesis complexity and cost are higher than NPB, which is mass-produced for consumer electronics .
Biological Activity
N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine, commonly referred to as NPB-DPA, is a triarylamine derivative notable for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound exhibits significant biological activity, primarily through its interactions at the molecular level, which can influence various biological processes.
- Molecular Formula : C₆₈H₅₀N₄
- Molecular Weight : 923.18 g/mol
- CAS Number : 910058-11-6
- Purity : >98.0% (HPLC)
NPB-DPA functions primarily as a hole transport material in OLEDs, facilitating the movement of positive charge carriers. Its structure, characterized by multiple aromatic rings, enhances its electron-donating capabilities, which is crucial for its role in electronic applications. The compound's ability to stabilize charge carriers can also lead to reduced recombination losses in devices.
Biological Activity
- Antioxidant Properties : NPB-DPA has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
- Cellular Uptake and Toxicity : Research indicates that NPB-DPA can be taken up by various cell types, including neuronal cells. However, its cytotoxic effects at high concentrations necessitate careful consideration when used in biological applications.
- Interaction with Biomolecules : The compound has been studied for its interactions with DNA and proteins. Preliminary studies suggest that NPB-DPA may bind to DNA, potentially affecting gene expression and cellular signaling pathways.
Case Study 1: Antioxidant Activity
A study conducted on neuronal cell lines demonstrated that NPB-DPA significantly reduced oxidative stress markers when exposed to harmful agents such as hydrogen peroxide. The results indicated a dose-dependent relationship where lower concentrations of NPB-DPA provided substantial protection against oxidative damage.
Case Study 2: Cytotoxic Effects
In vitro studies assessing the cytotoxicity of NPB-DPA revealed that while low concentrations were non-toxic, higher concentrations (above 10 µM) resulted in increased cell death rates. This highlights the importance of dosage in therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 923.18 g/mol |
| CAS Number | 910058-11-6 |
| Purity | >98.0% (HPLC) |
| Antioxidant Activity | Yes |
| Cytotoxicity Threshold | >10 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
